molecular formula C16H14ClFO B1327423 4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-90-4

4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone

Cat. No. B1327423
CAS RN: 898790-90-4
M. Wt: 276.73 g/mol
InChI Key: RIXQSLBERZSEAT-UHFFFAOYSA-N
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Description

4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone (CFPP) is a synthetic organic compound that has been used in a variety of scientific research applications. CFPP has been used as a substrate for oxidations, as a catalyst in organic synthesis, and as a reagent in the synthesis of pharmaceuticals. CFPP is also known to have a range of biochemical and physiological effects that have been studied extensively.

Scientific Research Applications

Copolymerization and Polymer Synthesis

4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone has been utilized in the field of copolymerization and polymer synthesis. Studies have shown that halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which include derivatives of this compound, can be synthesized and copolymerized with styrene. These copolymers exhibit unique structural properties and thermal decomposition characteristics, making them of interest in materials science and polymer chemistry (Savittieri et al., 2022).

Crystallography and Intermolecular Interactions

In crystallography, derivatives of this compound have been examined for their unique intermolecular interactions. For instance, derivatives such as (E)-3-(4-fluoro-3-phenoxyphenyl)-4-((4-fluorobenzylidene)amino)-1-(morpholinomethyl)-1H-1,2,4-triazole-5(4H)-thione show a variety of interactions including C–H⋯O and C–H⋯π, which are crucial in understanding molecular packing and stability (Shukla et al., 2014).

Synthesis and Characterization of Novel Compounds

Research also extends to the synthesis and characterization of novel compounds incorporating this compound. These compounds are analyzed using techniques like IR, 1H- and 13C-NMR, demonstrating their potential for various applications in organic chemistry and materials science (Kim et al., 1999).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQSLBERZSEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644082
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898790-90-4
Record name 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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